

# A Comprehensive Review of Diphenyl-nicotinamide and its Analogs in Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diphenyl-nicotinamide*

Cat. No.: *B15250312*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Diphenyl-nicotinamide** and its extensive family of analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds, characterized by a central nicotinamide core appended with a diphenyl moiety, have been the subject of intensive research, leading to the discovery of potent agents with potential applications in oncology, infectious diseases, and pain management. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of **diphenyl-nicotinamide** and its analogs, with a focus on their therapeutic potential.

## Synthetic Methodologies

The synthesis of **diphenyl-nicotinamide** analogs generally involves the coupling of a substituted nicotinic acid derivative with a substituted aniline or a related amine. Various synthetic strategies have been developed to generate diverse libraries of these compounds for structure-activity relationship (SAR) studies.

## General Synthesis of N-Phenyl Nicotinamide Derivatives

A common method for the synthesis of N-phenyl nicotinamide analogs involves the amidation of a nicotinoyl chloride with a substituted aniline.

### Experimental Protocol:

- Preparation of Nicotinoyl Chloride: Nicotinic acid is treated with a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride ( $(\text{COCl})_2$ ), often in an inert solvent like dichloromethane (DCM) or toluene. The reaction mixture is typically heated to reflux to drive the reaction to completion. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude nicotinoyl chloride.
- Amidation Reaction: The nicotinoyl chloride is dissolved in an appropriate aprotic solvent, such as DCM, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). A substituted aniline, along with a base (e.g., triethylamine, pyridine, or potassium carbonate) to neutralize the HCl byproduct, is added to the solution. The reaction is stirred at room temperature or heated as needed until completion, which is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the desired N-phenyl nicotinamide analog.[1]

## Synthesis of Nicotinamide Derivatives Containing Diphenylamine Moieties

A notable subclass of these analogs incorporates a diphenylamine fragment. The synthesis of these compounds often starts with the construction of the diphenylamine intermediate, followed by coupling with the nicotinic acid moiety.

### Experimental Protocol:

- Synthesis of 2-Nitro-N-phenylanilines: A substituted 1-fluoro-2-nitrobenzene is reacted with a substituted aniline in the presence of a base like potassium carbonate. This nucleophilic aromatic substitution reaction is typically carried out at elevated temperatures, often without a solvent.[1]
- Reduction of the Nitro Group: The resulting 2-nitro-N-phenylaniline is then reduced to the corresponding N<sup>1</sup>-phenylbenzene-1,2-diamine. Common reducing agents include iron

powder in the presence of ammonium chloride in an ethanol/water mixture, or catalytic hydrogenation using palladium on carbon (Pd/C).

- **Amide Coupling:** The synthesized N<sup>1</sup>-phenylbenzene-1,2-diamine is then coupled with 2-chloronicotinic acid. This condensation can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBr) in a solvent such as DCM. Alternatively, the 2-chloronicotinoyl chloride can be used in the presence of a base.
- **Purification:** The final product is purified using standard techniques such as recrystallization or column chromatography.<sup>[1]</sup>

## Biological Activities and Mechanisms of Action

**Diphenyl-nicotinamide** analogs have been investigated for a range of therapeutic applications, with the most prominent being their anticancer, antifungal, and analgesic properties.

### Anticancer Activity

The anticancer potential of **diphenyl-nicotinamide** analogs is primarily attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.

Several **diphenyl-nicotinamide** derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.

- **VEGFR-2 Inhibition:** Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Several N-phenyl nicotinamide derivatives have shown significant inhibitory activity against VEGFR-2. For instance, compound 10 in a study by Peng et al. exhibited an IC<sub>50</sub> value of 51 nM against VEGFR-2.<sup>[2]</sup> Another study reported a nicotinamide derivative with an IC<sub>50</sub> of 77.02 nM against VEGFR-2.<sup>[3]</sup>

[Click to download full resolution via product page](#)

// Node colors ligand [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dimer [label="VEGFR-2

```
Dimer\n(Autophosphorylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plc
  [label="PLCY", fillcolor="#34A853", fontcolor="#FFFFFF"]; pip2 [label="PIP2", shape=ellipse,
  fillcolor="#F1F3F4", fontcolor="#202124"]; dag [label="DAG", shape=ellipse,
  fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", shape=ellipse,
  fillcolor="#F1F3F4", fontcolor="#202124"]; pkc [label="PKC", fillcolor="#EA4335",
  fontcolor="#FFFFFF"]; raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mek
  [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; erk [label="ERK",
  fillcolor="#EA4335", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation,\nMigration,
  Survival", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; pi3k [label="PI3K",
  fillcolor="#34A853", fontcolor="#FFFFFF"]; akt [label="Akt", fillcolor="#34A853",
  fontcolor="#FFFFFF"]; inhibitor [label="Diphenyl-nicotinamide\nAnalogs", shape=box,
  style=filled, fillcolor="#D93025", fontcolor="#FFFFFF", peripheries=2];

// Edges ligand -> receptor [label="Binding"]; receptor -> dimer [label="Dimerization"]; dimer -> plc [label="Activation"]; dimer -> pi3k [label="Activation"]; plc -> pip2 [style=dashed,
arrowhead=odot]; pip2 -> dag [label="Hydrolysis"]; pip2 -> ip3 [label="Hydrolysis"]; dag -> pkc [label="Activation"]; pkc -> raf [label="Activation"]; raf -> mek [label="Activation"]; mek -> erk [label="Activation"]; erk -> proliferation [label="Promotion"]; pi3k -> akt
  [label="Activation"]; akt -> proliferation [label="Promotion"]; inhibitor -> dimer
  [arrowhead=tee, color="#D93025", label="Inhibition"]; }
```

Caption: VEGFR-2 Signaling Pathway and Inhibition.

- Aurora Kinase Inhibition: Aurora kinases (A and B) are serine/threonine kinases that play critical roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Certain nicotinamide derivatives have been developed as potent inhibitors of Aurora kinases. For example, 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide (10l) demonstrated an IC<sub>50</sub> of 0.61 μM against the SW620 cancer cell line.[4]

[Click to download full resolution via product page](#)

```
// Node colors auroraA [label="Aurora A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; auroraB
  [label="Aurora B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrosome
  [label="Centrosome Maturation\n& Spindle Assembly", shape=ellipse, fillcolor="#F1F3F4",
  fontcolor="#202124"]; chromosome [label="Chromosome Segregation\n& Cytokinesis",
```

```
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mitosis [label="Proper Mitosis",  
shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; aneuploidy [label="Aneuploidy  
&\nGenomic Instability", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cancer  
[label="Cancer Progression", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];  
inhibitor [label="Diphenyl-nicotinamide\nAnalogs", shape=box, style=filled,  
fillcolor="#D93025", fontcolor="#FFFFFF", peripheries=2];  
  
// Edges auroraA -> centrosome [label="Regulates"]; auroraB -> chromosome  
[label="Regulates"]; centrosome -> mitosis; chromosome -> mitosis; inhibitor -> auroraA  
[arrowhead=tee, color="#D93025", label="Inhibition"]; inhibitor -> auroraB [arrowhead=tee,  
color="#D93025", label="Inhibition"]; auroraA -> aneuploidy [style=dashed, arrowhead=odot,  
label="Dysregulation leads to"]; auroraB -> aneuploidy [style=dashed, arrowhead=odot,  
label="Dysregulation leads to"]; aneuploidy -> cancer; }
```

Caption: Aurora Kinase Signaling in Mitosis and Inhibition.

The inhibitory effects of **diphenyl-nicotinamide** analogs on various kinases translate to cytotoxic activity against a range of cancer cell lines.

#### Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Compound Treatment:** The cells are then treated with various concentrations of the **diphenyl-nicotinamide** analogs (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also included.
- **MTT Addition:** After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

- Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The  $IC_{50}$  value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 1: Anticancer Activity of Selected **Diphenyl-nicotinamide** Analogs

| Compound ID  | Target   | Cell Line | $IC_{50}$ ( $\mu$ M) | Reference                               |
|--------------|----------|-----------|----------------------|-----------------------------------------|
| 10I          | Aurora A | SW620     | 0.61                 | <a href="#">[4]</a>                     |
| 10I          | Aurora A | NCI-H1975 | 1.06                 | <a href="#">[4]</a>                     |
| Compound 8   | VEGFR-2  | HCT-116   | 5.4                  | <a href="#">[3]</a>                     |
| Compound 8   | VEGFR-2  | HepG2     | 7.1                  | <a href="#">[3]</a>                     |
| Compound 10  | VEGFR-2  | MCF-7     | 8.25                 | <a href="#">[2]</a>                     |
| Compound 10  | VEGFR-2  | HCT 116   | 6.48                 | <a href="#">[2]</a>                     |
| Compound P-6 | Aurora A | HCT 116   | 0.37                 | <a href="#">[8]</a> <a href="#">[9]</a> |
| Compound P-6 | Aurora A | MCF-7     | 0.44                 | <a href="#">[8]</a> <a href="#">[9]</a> |

## Antifungal Activity

Certain **diphenyl-nicotinamide** analogs, particularly those designed as bioisosteres of the fungicide boscalid, have demonstrated potent antifungal activity. Their mechanism of action often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.

## Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[10][11]

- Preparation of Fungal Inoculum: A standardized suspension of the fungal pathogen (e.g., *Candida albicans*, *Aspergillus fumigatus*) is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific density (e.g.,  $10^3$  to  $10^5$  colony-forming units (CFU)/mL).
- Serial Dilution of Compounds: The **diphenyl-nicotinamide** analogs are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
- Inoculation: Each well is then inoculated with the fungal suspension. A growth control well (containing only the fungal inoculum and broth) and a sterility control well (containing only broth) are also included.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24 or 48 hours).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, or  $\text{MIC}_{80}$ ) compared to the growth control. This is typically determined by visual inspection or by measuring the optical density using a microplate reader.[10]

Table 2: Antifungal Activity of Selected **Diphenyl-nicotinamide** Analogs

| Compound ID  | Fungal Strain                               | MIC ( $\mu\text{g}/\text{mL}$ ) | Reference |
|--------------|---------------------------------------------|---------------------------------|-----------|
| 16g          | <i>Candida albicans</i><br>SC5314           | 0.25                            |           |
| 16g          | Fluconazole-resistant<br><i>C. albicans</i> | 0.125-1                         | [12]      |
| Nicotinamide | Candida strains                             | 20,000-50,000                   |           |

## TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain and heat. Antagonists of TRPV1 are being explored as potential analgesics. Certain 6-phenylnicotinamide derivatives have been identified as potent TRPV1 antagonists.

**Mechanism of Action:** TRPV1 antagonists bind to the receptor and prevent its activation by various stimuli, including capsaicin (the pungent compound in chili peppers), heat, and protons. This blockage of the ion channel prevents the influx of cations (primarily  $\text{Ca}^{2+}$  and  $\text{Na}^+$ ) into sensory neurons, thereby inhibiting the transmission of pain signals.

```
// Node colors stimuli [label="Stimuli\n(Capsaicin, Heat, Protons)", fillcolor="#FBBC05",  
fontcolor="#202124"]; trpv1 [label="TRPV1 Channel\n(Closed)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; trpv1_open [label="TRPV1 Channel\n(Open)", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; cation [label="Ca2+/Na+ Influx", shape=ellipse, fillcolor="#F1F3F4",  
fontcolor="#202124"]; neuron [label="Sensory Neuron\nDepolarization", fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; pain [label="Pain Signal\nTransmission", shape=cds,  
fillcolor="#5F6368", fontcolor="#FFFFFF"]; antagonist [label="Diphenyl-  
nicotinamide\nAnalogs", shape=box, style=filled, fillcolor="#D93025", fontcolor="#FFFFFF",  
peripheries=2];
```

```
// Edges stimuli -> trpv1 [label="Activation"]; trpv1 -> trpv1_open; trpv1_open -> cation; cation -> neuron; neuron -> pain; antagonist -> trpv1 [arrowhead=tee, color="#D93025",  
label="Inhibition"]; }
```

Caption: Mechanism of TRPV1 Antagonism.

## IMPDH Inhibition

Some thiophenyl derivatives of nicotinamide have been shown to be metabolized via the  $\text{NAD}^+$  salvage pathway into unnatural  $\text{NAD}^+$  analogs. These analogs can then act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition can lead to cytotoxic effects, particularly in cancer cells with high metabolic demands.

```
// Node colors prodrug [label="Thiophenyl-nicotinamide\nAnalog (Prodrug)",  
fillcolor="#FBBC05", fontcolor="#202124"]; nampt [label="NAMPT", shape=ellipse,  
fillcolor="#F1F3F4", fontcolor="#202124"]; nmnat [label="NMNAT", shape=ellipse,  
fillcolor="#F1F3F4", fontcolor="#202124"]; active_metabolite [label="Unnatural NAD+\nAnalog",  
fillcolor="#EA4335", fontcolor="#FFFFFF"]; imp [label="IMP", shape=ellipse,  
fillcolor="#F1F3F4", fontcolor="#202124"]; impdh [label="IMPDH", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; xmp [label="XMP", shape=ellipse, fillcolor="#F1F3F4",  
fontcolor="#202124"]; gtp [label="Guanine Nucleotides\n(GTP)", shape=ellipse,  
fillcolor="#34A853", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation", shape=cds,  
fillcolor="#5F6368", fontcolor="#FFFFFF"];  
  
// Edges prodrug -> nampt [label="Metabolism"]; nampt -> nmnat [label="Metabolism"]; nmnat -> active_metabolite; imp -> impdh; impdh -> xmp; xmp -> gtp; gtp -> proliferation;  
active_metabolite -> impdh [arrowhead=tee, color="#D93025", label="Inhibition"]; }
```

Caption: IMPDH Inhibition by Metabolized Nicotinamide Analogs.

## Conclusion

The **diphenyl-nicotinamide** scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The versatility of its synthesis allows for the generation of a wide array of analogs with diverse biological activities. As demonstrated in this guide, these compounds have shown significant promise as anticancer agents through the inhibition of key kinases, as antifungal agents by targeting essential metabolic enzymes, and as potential analgesics through the modulation of ion channels. The detailed experimental protocols and compiled quantitative data presented herein provide a valuable resource for researchers in the field. Further optimization of the **diphenyl-nicotinamide** scaffold, guided by a deeper understanding of the structure-activity relationships and mechanisms of action, holds the potential to deliver new and effective therapies for a range of human diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ias.ac.in](http://ias.ac.in) [ias.ac.in]
- 2. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects [mdpi.com]
- 3. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinamide potentiates amphotericin B activity against *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall | MDPI [mdpi.com]
- 12. [commerce.bio-rad.com](http://commerce.bio-rad.com) [commerce.bio-rad.com]
- To cite this document: BenchChem. [A Comprehensive Review of Diphenyl-nicotinamide and its Analogs in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15250312#review-of-diphenyl-nicotinamide-and-its-analogs-in-medicinal-chemistry>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)